![molecular formula C9H9N3O3 B1459835 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1523606-42-9](/img/structure/B1459835.png)
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound . It is part of the pyrimidine class of compounds, which are known for their diverse pharmacological properties . Pyrimidines are integral parts of DNA and RNA and have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides, which were synthesized by 10-15 synthetic steps .Molecular Structure Analysis
The molecular structure of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .Scientific Research Applications
Synthesis of Novel Tricyclic Systems
This compound serves as a starting material for the synthesis of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine, which is a precursor for creating new tricyclic systems based on pyrrolo[2,3-d]pyrimidine .
Anti-HCV Nucleoside Mimetics
It is used in the development of carbocyclic nucleosides that exhibit anti-HCV activities and have been synthesized through multiple synthetic steps for potential therapeutic applications .
Anti-Breast-Cancer Activity
The compound has been incorporated into the design and synthesis of molecules with antiproliferative effects on breast cancer cells, improving selectivity and potentially enhancing patient outcomes .
Structure-Activity Relationship (SAR) Studies
Researchers utilize this compound to prepare derivatives with various substitutions to study their anticancer activities and understand the structure–activity relationship better .
Synthesis Methods Development
Recent methods for synthesizing pyrrolo[2,3-d]pyrimidines involve this compound, highlighting advancements in Cu-catalyzed reactions, microwave-assisted reactions, and other innovative synthesis techniques .
Mechanism of Action
Target of Action
Similar compounds have been found to target dna topoisomerase ii , which plays a crucial role in DNA replication and transcription.
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna replication and transcription .
Result of Action
Similar compounds have been found to have anti-hcv activities and cytotoxicities .
properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-6(9(13)14)3-5-7(12)10-4-11-8(5)15-2/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBBZWIITWGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166721 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1523606-42-9 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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